(+/-)4(5)-DiHDPA lactone
CAS No.:
Cat. No.: VC20241013
Molecular Formula: C22H32O3
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H32O3 |
---|---|
Molecular Weight | 344.5 g/mol |
IUPAC Name | 5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |
Standard InChI | InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Standard InChI Key | PCOBNCGOHMJRLU-JLNKQSITSA-N |
Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C1CCC(=O)O1)O |
Canonical SMILES | CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |
Chemical and Physical Properties
Structural Characteristics
(±)4(5)-DiHDPA lactone is a 22-carbon molecule featuring a lactone ring formed via esterification of the hydroxyl and carboxyl groups in 4(5)-DiHDPA, a DHA epoxide derivative . Its structure is analogous to 5(6)-DiHET lactone, a metabolite of arachidonic acid, but differs in the position of the epoxide group and the parent fatty acid backbone .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 344.5 g/mol |
CAS Registry No. | 845673-68-9 |
Purity | ≥95% |
Stability | ≥2 years at -20°C |
Solubility and Stability
The compound is highly soluble in organic solvents such as ethanol (30 mg/mL), dimethyl sulfoxide (DMSO; 25 mg/mL), and dimethylformamide (DMF; 30 mg/mL) . In aqueous buffers, its solubility is limited to 0.3 mg/mL in a 1:2 ethanol:PBS solution, necessitating solvent exchange protocols for biological assays . Stability studies indicate that the compound remains intact for over two years when stored at -20°C, though aqueous solutions should be used within 24 hours to prevent degradation .
Synthesis and Industrial Production
Laboratory Synthesis
(±)4(5)-DiHDPA lactone is synthesized through a two-step process:
-
Epoxidation of DHA: DHA undergoes epoxidation at the α-4 double bond using enzymatic or chemical oxidants, yielding 4(5)-DiHDPA .
-
Cyclization: The intermediate is subjected to acid-catalyzed cyclization, forming the 1,4-lactone ring .
The final product is typically supplied as an ethanolic solution, which can be reconstituted in alternative solvents via nitrogen evaporation .
Biochemical Context and Analogous Compounds
Table 2: Comparison with Analogous Lactones
Compound | Parent Fatty Acid | Biological Activity |
---|---|---|
(±)4(5)-DiHDPA lactone | DHA | Under investigation |
5(6)-DiHET lactone | Arachidonic acid | PPARγ activation |
Mechanistic Hypotheses
Research Applications and Limitations
Pharmaceutical Development
(±)4(5)-DiHDPA lactone serves as a model compound for studying lactone stability and receptor interactions . Its DHA backbone offers advantages over synthetic PPARγ agonists, including lower toxicity and natural metabolic integration .
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